3-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide
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Overview
Description
3-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound that features a benzoxazine ring fused with a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiazole with a suitable benzoxazine precursor in the presence of a coupling agent can yield the desired compound. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzoxazine ring may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: Known for their diverse biological activities, including antibacterial and antifungal properties.
Thiazolidines: Exhibiting anticancer, anticonvulsant, and anti-inflammatory activities.
Uniqueness
3-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is unique due to its combined benzoxazine and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C14H13N3O3S |
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Molecular Weight |
303.34 g/mol |
IUPAC Name |
3-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-4H-1,4-benzoxazine-6-carboxamide |
InChI |
InChI=1S/C14H13N3O3S/c18-12-8-20-11-2-1-9(7-10(11)17-12)14(19)16-4-3-13-15-5-6-21-13/h1-2,5-7H,3-4,8H2,(H,16,19)(H,17,18) |
InChI Key |
QEOMFLZXCFOYOE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NCCC3=NC=CS3 |
Origin of Product |
United States |
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